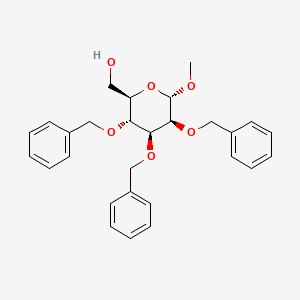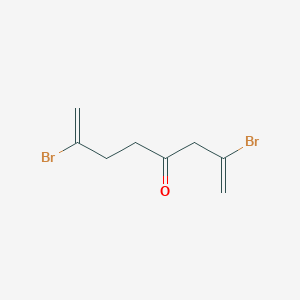
2,7-Dibromoocta-1,7-dien-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dibromoocta-1,7-dien-4-one is an organic compound characterized by the presence of two bromine atoms and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromoocta-1,7-dien-4-one typically involves the dibromination of octa-1,7-dien-4-one. One common method employs the use of bromine (Br2) in an organic solvent such as dichloromethane. The reaction proceeds under mild conditions, often at room temperature, to yield the desired dibrominated product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as the use of brominating agents like oxalyl bromide in combination with dimethyl sulfoxide (DMSO). This method offers advantages in terms of yield and reaction time .
Chemical Reactions Analysis
Types of Reactions
2,7-Dibromoocta-1,7-dien-4-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction Reactions: Reduction can lead to the removal of bromine atoms, resulting in the formation of octa-1,7-dien-4-one
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed
Major Products Formed
The major products formed from these reactions include substituted derivatives, epoxides, and reduced forms of the original compound .
Scientific Research Applications
2,7-Dibromoocta-1,7-dien-4-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound is used in the development of novel materials with unique electronic properties.
Biological Studies: It is investigated for its potential biological activities, including antiviral and antibacterial properties
Mechanism of Action
The mechanism of action of 2,7-Dibromoocta-1,7-dien-4-one involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes or proteins, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4,7-Dibromobenzo[d][1,2,3]thiadiazole: Used in dye-sensitized solar cells.
1-Hydroxydi-isophor-2(7)-ene-3,4-dione: Known for its unique diketone structure and reactivity
Uniqueness
2,7-Dibromoocta-1,7-dien-4-one is unique due to its conjugated diene system and the presence of two bromine atoms, which confer distinct reactivity and potential for diverse applications in organic synthesis and materials science .
Properties
Molecular Formula |
C8H10Br2O |
|---|---|
Molecular Weight |
281.97 g/mol |
IUPAC Name |
2,7-dibromoocta-1,7-dien-4-one |
InChI |
InChI=1S/C8H10Br2O/c1-6(9)3-4-8(11)5-7(2)10/h1-5H2 |
InChI Key |
NLYVDUSHLPAXAM-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCC(=O)CC(=C)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


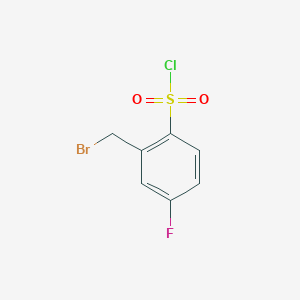
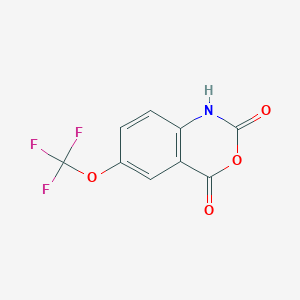

![4-Chloro-6-(4-ethoxy-phenyl)-thieno[3,2-d] pyrimidine](/img/structure/B15205058.png)
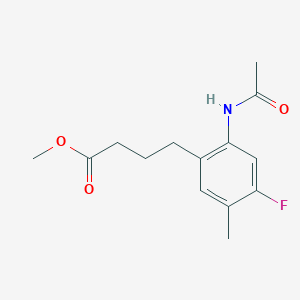
![4-Amino-2'-formyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15205073.png)
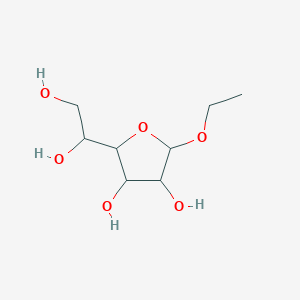

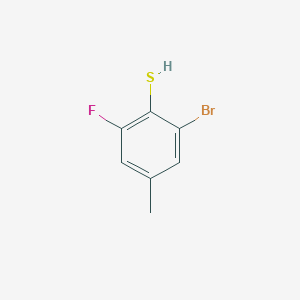
![4-Fluoro-2-iodobenzo[d]oxazole](/img/structure/B15205107.png)
![2-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B15205112.png)
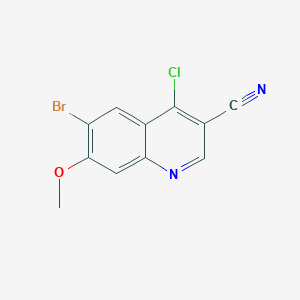
![6,6'-((3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diyl)bis(oxy))didibenzo[d,f][1,3,2]dioxaphosphepine](/img/structure/B15205130.png)
